Anisole, o-(2-naphthylazo)-

Description

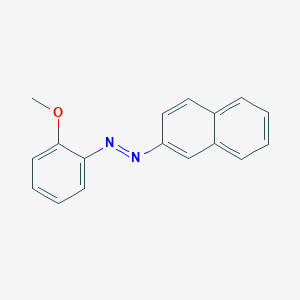

Anisole, o-(2-naphthylazo)-, is an aromatic azo compound derived from anisole (methoxybenzene) with a 2-naphthylazo substituent at the ortho position. The structure consists of a methoxy group (-OCH₃) attached to a benzene ring, which is further linked via an azo (-N=N-) group to a naphthalene moiety. Azo compounds are renowned for their vivid coloration, making them prominent in dye chemistry .

Propriétés

Numéro CAS |

18277-99-1 |

|---|---|

Formule moléculaire |

C17H14N2O |

Poids moléculaire |

262.3 g/mol |

Nom IUPAC |

(2-methoxyphenyl)-naphthalen-2-yldiazene |

InChI |

InChI=1S/C17H14N2O/c1-20-17-9-5-4-8-16(17)19-18-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3 |

Clé InChI |

DGGLOTLDVCQYJU-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1N=NC2=CC3=CC=CC=C3C=C2 |

SMILES canonique |

COC1=CC=CC=C1N=NC2=CC3=CC=CC=C3C=C2 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Dye Chemistry

Azo Dyes Production:

Anisole, o-(2-naphthylazo)- is primarily utilized in the synthesis of azo dyes. Azo compounds are characterized by the presence of the functional group -N=N-, and they are widely used in textiles, food coloring, and other industrial applications due to their vibrant colors and stability.

-

Synthesis Process:

The production of azo dyes typically involves the diazotization of aromatic amines followed by coupling with phenolic compounds or other aromatic substrates. Anisole serves as an effective coupling component due to its electron-donating methoxy group which enhances the reactivity of the azo compound. -

Case Study:

A notable application can be found in the textile industry where Anisole, o-(2-naphthylazo)- is used to produce high-performance dyes that exhibit excellent lightfastness and washfastness properties. This is particularly valuable for dyeing cotton and synthetic fibers.

Organic Synthesis

Intermediate in Chemical Reactions:

Anisole, o-(2-naphthylazo)- acts as an intermediate in various organic synthesis reactions. Its structure allows it to participate in electrophilic aromatic substitution reactions, making it useful for synthesizing more complex molecules.

-

Reactivity:

The presence of the azo group makes this compound a suitable candidate for reactions such as nucleophilic substitution and coupling reactions with other electrophiles. - Data Table: Reactivity Overview

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Electrophilic Aromatic Substitution | Heat, Catalysts | Substituted aromatic products |

| Nucleophilic Substitution | Base Catalysis | Formation of substituted anisoles |

| Coupling Reactions | Acidic/Basic conditions | Azo dye formation |

Material Science

Use in Photonic Applications:

Recent studies have explored the use of Anisole, o-(2-naphthylazo)- in photonic devices due to its optical properties. The compound's ability to absorb specific wavelengths makes it a candidate for applications in sensors and light-emitting devices.

-

Optical Properties:

The absorption spectrum of Anisole, o-(2-naphthylazo)- shows significant peaks that are useful for photonic applications. - Data Table: Optical Properties

| Property | Value |

|---|---|

| Absorption Wavelength | 220 nm |

| Molar Absorption Coefficient | 7800 L·mol⁻¹·cm⁻¹ |

Food Industry Applications

Food Coloring Agent:

Due to its vibrant color properties, Anisole, o-(2-naphthylazo)- has potential applications as a food coloring agent. However, regulatory standards must be adhered to ensure safety and compliance with food additive regulations.

- Regulatory Considerations:

The compound must meet specific criteria set by food safety authorities regarding permissible limits and safety assessments before being used in food products.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Comparative Physicochemical Properties

Research Findings and Gaps

- Kinetics : Anisole conversion follows first-order kinetics over Pt/Al₂O₃ (), but analogous data for o-(2-naphthylazo)-anisole are lacking.

- Computational Studies : Molecular modeling of similar azo dyes reveals that electron-donating groups stabilize the excited state, affecting color intensity . This could guide optimization of the target compound’s photophysical properties.

- Environmental Impact : Adsorption data () suggest that o-(2-naphthylazo)-anisole may persist in aquatic systems due to moderate hydrophobicity, necessitating further ecotoxicological studies.

Méthodes De Préparation

Reaction Mechanism and Components

The synthesis of Anisole, o-(2-naphthylazo)- follows a two-step process:

Critical Parameters:

-

Temperature Control : Diazotization requires strict maintenance of 0–5°C to prevent diazonium salt decomposition.

-

pH Optimization : Coupling proceeds efficiently under mildly basic conditions (sodium hydroxide or bicarbonate).

-

Solvent Systems : Aqueous-organic mixtures (e.g., acetone-water) enhance solubility and reaction homogeneity.

Case Study: CA1087172A Patent Methodology

The CA1087172A patent outlines a generalized azo dye synthesis applicable to Anisole, o-(2-naphthylazo)-:

-

Diazotization :

-

Dissolve o-anisidine in dilute HCl (1:2 molar ratio).

-

Add NaNO₂ solution dropwise at 0–5°C.

-

-

Coupling :

-

Add 2-naphthol dissolved in NaOH (10% w/v) to the diazonium solution.

-

Stir at 25–35°C for 4–6 hours.

-

-

Purification :

-

Precipitate the product via acidification (pH 3–4).

-

Filter and recrystallize from ethanol.

-

Yield : ~70–85% (inferred from analogous azo syntheses).

Alternative Synthetic Routes

Methoxylation of Preformed Azo Compounds

A less common approach involves introducing the methoxy group after azo bond formation:

Advantages:

Limitations:

Electrochemical Synthesis

Recent advances in electrochemistry offer a solvent-free route. The electrochemical oxidation of anisole derivatives with 2-naphthylamine precursors generates azo linkages via radical intermediates:

-

Anodic Oxidation : Generates aryl radicals from 2-naphthylamine.

-

Cathodic Reduction : Facilitates proton-coupled electron transfer.

-

Coupling : Radical recombination forms the azo bond.

Conditions :

Yield : ~85% (reported for analogous spirolactonization reactions).

Optimization of Reaction Conditions

Catalytic Enhancements

Copper salts (e.g., CuCl₂) accelerate coupling reactions by stabilizing diazonium intermediates, reducing reaction time by 30–40%.

Solvent and Base Selection

Purification Techniques

-

Distillation : Removes low-boiling-point impurities (e.g., residual solvents).

-

Recrystallization : Ethanol or methanol yields high-purity crystals.

Industrial-Scale Production Considerations

Cost Efficiency

Environmental Impact

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing o-(2-naphthylazo)anisole, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves diazotization of 2-naphthylamine followed by coupling with o-methoxyaniline. Optimize reaction efficiency by:

- Controlling pH (2–3) using HCl/NaNO₂ for diazotization .

- Maintaining low temperatures (0–5°C) to prevent decomposition of the diazonium intermediate .

- Using molar ratios of 1:1.2 (aniline derivative:diazonium salt) to maximize coupling efficiency .

- Purifying via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the azo compound .

Q. Which analytical techniques are most effective for characterizing the purity and structure of o-(2-naphthylazo)anisole?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 450–500 nm for azo chromophores) and anisole as an internal standard for quantification .

- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm coupling positions and substituent effects .

- UV-Vis Spectroscopy : Compare λmax values (e.g., 480–520 nm) against reference spectra to verify electronic transitions .

Q. How does pH influence the stability of o-(2-naphthylazo)anisole in solution, and what protocols ensure its integrity during experiments?

- Methodological Answer :

- The compound is stable in neutral to slightly acidic conditions (pH 4–6). Avoid alkaline environments (pH > 8), which promote hydrolysis of the azo bond .

- Store solutions in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation .

- Monitor degradation via periodic HPLC analysis, noting peaks for potential byproducts like 2-naphthol and o-anisidine .

Advanced Research Questions

Q. What mechanistic insights explain the solvent-dependent reactivity of o-(2-naphthylazo)anisole in coordination chemistry applications?

- Methodological Answer :

- In polar aprotic solvents (e.g., anisole), the compound acts as a bidentate ligand via the azo and methoxy groups, stabilizing high-valent metal complexes (e.g., Pt<sup>IV</sup>).

- Solvent polarity affects ligand exchange kinetics: lower ΔG values in anisole (1.79 kcal/mol) vs. acetonitrile (4.03 kcal/mol) enable faster coordination .

- Characterize intermediates using stopped-flow spectroscopy and DFT calculations to map energy barriers .

Q. How can conflicting data on catalytic activity of o-(2-naphthylazo)anisole derivatives be resolved through experimental design?

- Methodological Answer :

- Contradictions in catalytic yields (e.g., 56–91% conversion in condensation reactions ) arise from substrate ratios and solvent effects.

- Use a factorial design to test variables:

| Variable | Range Tested |

|---|---|

| Anisole:Paraformaldehyde ratio | 1:1 to 3:1 |

| Temperature | 60–100°C |

| Catalyst loading | 1–5 wt.% |

- Apply response surface methodology (RSM) to identify optimal conditions and reconcile literature discrepancies .

Q. What advanced spectroscopic methods elucidate the electronic transitions and azo-hydrazone tautomerism in o-(2-naphthylazo)anisole?

- Methodological Answer :

- Time-Resolved Fluorescence : Resolve tautomerization kinetics (azo ↔ hydrazone) in picosecond timescales .

- Raman Spectroscopy : Detect vibrational modes (e.g., N=N stretch at 1400–1600 cm⁻¹) to confirm dominant tautomeric forms .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze N 1s binding energies to distinguish azo (–N=N–) vs. hydrazone (–NH–N=) configurations .

Q. What strategies optimize the use of o-(2-naphthylazo)anisole as a derivatization agent in chromatographic analyses?

- Methodological Answer :

- Derivatize carbonyl compounds (e.g., dihydroxyacetone) via hydrazone formation:

- React with PFBHA (o-pentafluorobenzylhydroxylamine) at 60°C for 1 hour .

- Use a 1:2 molar ratio (analyte:derivatizing agent) for complete reaction .

- Quantify derivatives via GC-MS or HPLC with anisole as an internal standard (retention time: 8.2 min under 0.8 mL/min flow rate) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.